Hexestrol dicaprylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

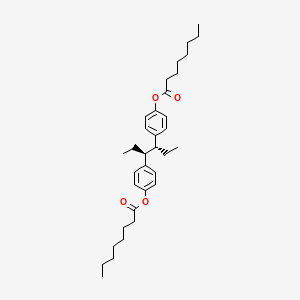

Hexestrol dicaprylate, also known as this compound, is a useful research compound. Its molecular formula is C34H50O4 and its molecular weight is 522.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Hormonal Therapy:

Hexestrol dicaprylate has been utilized in hormonal therapies, particularly for conditions related to estrogen deficiency. Its efficacy in stimulating estrogenic responses has been documented, making it a candidate for treating amenorrhea and other hormonal imbalances.

2. Veterinary Medicine:

In veterinary applications, this compound has been used to influence reproductive functions in livestock. Studies have shown that it can affect testicular morphology and fertility in male animals, such as dogs .

3. Endocrine Disruption Studies:

Research has demonstrated that this compound can act as an endocrine disruptor. For instance, studies on fish have shown that exposure to hexestrol compounds can induce meiotic maturation in oocytes, suggesting potential implications for aquatic ecosystems .

This compound exhibits significant affinity for estrogen receptors, with a potency that surpasses many other synthetic estrogens. Its biological effects include:

- Endometrial Proliferation: Similar to estradiol, it promotes endometrial growth.

- Mammary Gland Development: In rodent models, it stimulates mammary gland development comparable to natural estrogens.

Case Study 1: Oocyte Maturation in Fish

A study investigated the effects of this compound on goldfish oocyte maturation. The results indicated that hexestrol could mimic progestin actions, leading to meiotic maturation in a concentration-dependent manner.

| Compound | Induction of Oocyte Maturation |

|---|---|

| Hexestrol | Yes |

| Diethylstilbestrol Analog | Yes |

| Dimethyl Ether-Diethylstilbestrol | No |

Case Study 2: Hormonal Effects in Canines

Research on canines revealed that this compound administration affected testicular morphology and fertility outcomes. The study compared operated and contralateral testis, highlighting the compound's role in reproductive health .

Safety and Metabolism

Studies have shown that this compound is metabolized similarly to other estrogens, with residues found in various tissues post-administration. For example, research indicated that free hexestrol was predominant in muscle tissues while glucuronide forms were more prevalent in liver and kidney tissues .

Cosmetic Applications

This compound is also explored for its potential use in cosmetic formulations due to its emollient properties. It can enhance skin hydration and improve the texture of topical products, making it valuable in the development of creams and lotions aimed at skin rejuvenation.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The ester bonds in hexestrol dicaprylate are susceptible to hydrolysis under acidic or basic conditions, regenerating hexestrol and caprylic acid. This reaction is critical for its metabolic activation in biological systems.

Oxidative Stability

The phenolic rings in this compound may undergo oxidation, though the ester groups likely stabilize the molecule compared to free hexestrol.

Synthetic Modifications

This compound can serve as a precursor for further chemical derivatization:

Transesterification

Reaction with alcohols (e.g., methanol) in the presence of acid catalysts yields shorter-chain esters:

Hexestrol dicaprylate+2ROH→Hexestrol dialkyl ester+2caprylic acid

Acylation

The free hydroxyl groups (if regenerated via hydrolysis) can be re-esterified with alternative acyl donors (e.g., acetic anhydride):

Hexestrol+(RCO)2O→Hexestrol di RCO ester

Example: Hexestrol diacetate synthesis .

Metabolic Reactions

In vivo, this compound undergoes rapid hydrolysis to release hexestrol, which is further metabolized via:

-

Glucuronidation/Sulfation : Conjugation at phenolic hydroxyl groups for excretion .

-

Catechol Formation : Oxidation to 3',4'-dihydroxyhexestrol, which may form DNA adducts .

Stability Under Storage Conditions

| Factor | Effect | Recommendations |

|---|---|---|

| Light (UV exposure) | Accelerates oxidation | Store in amber glass, inert atmosphere |

| Humidity | Promotes hydrolysis | Use desiccants, airtight packaging |

Key Research Findings

-

Receptor Binding : Hexestrol (post-hydrolysis) binds estrogen receptors α/β with ~10% affinity relative to estradiol, influencing downstream transcriptional activity .

-

Toxicity : Metabolites like hexestrol-3',4'-quinone form depurinating DNA adducts (N3Adenine, N7Guanine), implicating genotoxicity in carcinogenicity studies .

Propiedades

Número CAS |

20305-51-5 |

|---|---|

Fórmula molecular |

C34H50O4 |

Peso molecular |

522.8 g/mol |

Nombre IUPAC |

[4-[(3S,4R)-4-(4-octanoyloxyphenyl)hexan-3-yl]phenyl] octanoate |

InChI |

InChI=1S/C34H50O4/c1-5-9-11-13-15-17-33(35)37-29-23-19-27(20-24-29)31(7-3)32(8-4)28-21-25-30(26-22-28)38-34(36)18-16-14-12-10-6-2/h19-26,31-32H,5-18H2,1-4H3/t31-,32+ |

Clave InChI |

JZMCTYYCJNIOBO-MEKGRNQZSA-N |

SMILES |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCC |

SMILES isomérico |

CCCCCCCC(=O)OC1=CC=C(C=C1)[C@@H](CC)[C@@H](CC)C2=CC=C(C=C2)OC(=O)CCCCCCC |

SMILES canónico |

CCCCCCCC(=O)OC1=CC=C(C=C1)C(CC)C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCC |

Sinónimos |

DA 109 DA-109 hexestrol dicaprylate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.